molecular formula C14H11N3O2S B2585149 N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide CAS No. 2034383-11-2

N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide

Cat. No.: B2585149
CAS No.: 2034383-11-2
M. Wt: 285.32
InChI Key: YDYPMKBDHYGHAO-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide is a synthetic heteroaryl compound designed for research applications in medicinal chemistry and drug discovery. This molecule integrates three distinct pharmacophores: a pyridine ring, a furan ring, and a thiazole carboxamide group, a combination known to confer diverse biological properties. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is a fundamental component of several clinically applied anticancer drugs, such as dasatinib and alpelisib . Literature indicates that analogs containing the 2-aminothiazole core exhibit potent inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, and others . The furan ring is a common feature in pharmacologically active compounds, contributing to antibacterial, antifungal, antiviral, and anticancer activities due to its electron-rich nature and ability to act as a bioisostere for phenyl rings . Furthermore, the specific N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamide structure is recognized in pharmaceutical research as a scaffold for designing enzyme inhibitors . Given its hybrid structure, this compound is a valuable chemical tool for researchers investigating new small molecule inhibitors, particularly in oncology and antimicrobial fields. For instance, structurally related compounds, such as N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, have been identified as potent inhibitors of bacterial capsule biogenesis . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-14(13-8-20-9-17-13)16-6-10-1-2-12(15-5-10)11-3-4-19-7-11/h1-5,7-9H,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYPMKBDHYGHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC(=O)C2=CSC=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the furan-pyridine intermediate: The initial step involves the reaction of furan-3-carbaldehyde with 3-aminopyridine under acidic conditions to form the furan-pyridine intermediate.

    Thiazole ring formation: The intermediate is then reacted with thioamide in the presence of a base such as potassium carbonate to form the thiazole ring.

    Carboxamide formation: Finally, the thiazole intermediate is reacted with an appropriate carboxylic acid derivative to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis, and purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield thiazole-4-carboxylic acid and the corresponding amine derivative.

Conditions :

  • Acidic : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> at reflux (100–120°C).

  • Basic : NaOH or KOH (2–6 M) in aqueous ethanol (60–80°C).

Mechanistic Pathway :

AmideH+/OHCarboxylic Acid+Amine\text{Amide} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Amine}

This reaction is critical for prodrug activation or metabolite formation in medicinal chemistry.

Electrophilic Aromatic Substitution (EAS)

The pyridine and furan rings are susceptible to EAS, though with differing reactivity:

RingPreferred SitesCommon ReagentsExample Products
Pyridine C-2 or C-4 positionsHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>Nitro- or sulfonated derivatives
Furan C-2 or C-5 positionsAcetyl chloride (Friedel-Crafts)Acetylated furans

Pyridine’s electron-deficient nature limits EAS efficiency compared to furan, which reacts readily due to its electron-rich π-system.

Nucleophilic Substitution

The methylene bridge (-CH<sub>2</sub>-) adjacent to the pyridine ring may participate in nucleophilic substitution if activated. For example:

Hypothetical Reaction :

R-CH2N+NuR-CH2Nu+Byproducts\text{R-CH}_2-\text{N} + \text{Nu}^- \rightarrow \text{R-CH}_2-\text{Nu} + \text{Byproducts}

Conditions :

  • Requires strong bases (e.g., LDA) or Lewis acids to polarize the C–N bond.

  • Limited experimental data exist for this specific compound, but analogous pyridylmethyl systems show moderate reactivity.

Oxidation Reactions

The furan ring is prone to oxidative cleavage or ring-opening:

  • Furan → cis-Diepoxide :

    FuranmCPBADiepoxide\text{Furan} \xrightarrow{\text{mCPBA}} \text{Diepoxide}
  • Furan → 2,5-Diketone :

    FuranKMnO4/H+HOOC-(CH2)3COOH\text{Furan} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{HOOC-(CH}_2\text{)}_3-\text{COOH}

These transformations alter the compound’s aromaticity and solubility profile.

Cross-Coupling Reactions

While the compound lacks halogens, synthetic precursors (e.g., brominated analogs) could undergo:

  • Suzuki-Miyaura Coupling :

    Ar-Br+Ar’-B(OH)2Pd catalystBiaryl Product\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Biaryl Product}

    Example: A brominated pyridine derivative (e.g., 2-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide) reacts with aryl boronic acids to form biaryl systems .

Cycloaddition Reactions

The furan moiety acts as a diene in Diels-Alder reactions:

Reaction :

Furan+Dienophile (e.g., maleic anhydride)Oxabicyclic Adduct\text{Furan} + \text{Dienophile (e.g., maleic anhydride)} \rightarrow \text{Oxabicyclic Adduct}

Conditions :

  • Thermal activation (80–120°C) or Lewis acid catalysis (e.g., BF<sub>3</sub>).

  • This reactivity is exploited to generate complex polycyclic architectures.

Functional Group Interconversion

The thiazole ring’s sulfur atom and pyridine’s nitrogen enable further derivatization:

Reaction TypeReagentsProduct
Thiazole Alkylation R-X (alkyl halides)S-Alkylated thiazoles
Pyridine Quaternization MeI or EtOTfN-Methylpyridinium salts

These modifications enhance solubility or introduce charged species for ionic interactions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide as an anticancer agent. The compound has been synthesized and evaluated for its cytotoxic effects against various human cancer cell lines.

Case Study: Cytotoxicity Testing

In a study involving the synthesis of novel thiazole derivatives, compounds similar to this compound were tested against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications in the thiazole structure could enhance antitumor activity .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Thiazole derivatives are known for their broad-spectrum antimicrobial properties, which can be attributed to their ability to interfere with microbial metabolic processes.

Case Study: Antifungal Activity

Research on related thiazole compounds demonstrated their effectiveness against various fungal strains, including Candida species. The efficacy of these compounds was assessed through Minimum Inhibitory Concentration (MIC) tests, where some derivatives showed MIC values lower than those of standard antifungal agents like fluconazole .

Enzyme Inhibition

Thiazole derivatives have been implicated in the inhibition of key enzymes such as kinases and proteases, which play vital roles in tumor growth and microbial virulence . This inhibition could lead to reduced cell viability in cancer cells and diminished pathogenicity in microbes.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity is an area of active research. Modifications to the furan and pyridine rings can significantly influence the compound's potency and selectivity.

Structural Feature Impact on Activity
Furan ring substitutionEnhances anticancer activity
Pyridine nitrogen positionAffects binding affinity to target enzymes
Thiazole carboxamide groupCritical for antimicrobial efficacy

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)methyl)benzamide: Similar structure with a pyrazine and piperazine moiety.

    N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide: Contains a pyridine and pyrazole ring.

Uniqueness

N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide is unique due to its combination of furan, pyridine, and thiazole rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse interactions with molecular targets, making it a valuable compound in drug discovery and development.

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound features a unique combination of furan, pyridine, and thiazole rings, which contribute to its diverse biological properties. The synthesis typically involves several steps:

  • Formation of Furan-Pyridine Intermediate : Reacting furan-3-carbaldehyde with 3-aminopyridine under acidic conditions forms the furan-pyridine intermediate.
  • Thiazole Ring Formation : The intermediate is then reacted with thioamide in the presence of a base like potassium carbonate.
  • Carboxamide Formation : Finally, the thiazole intermediate is reacted with a carboxylic acid derivative to yield the target compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
HCT-116 (Colon)8.2
PC-3 (Prostate)9.7

These findings suggest that the compound may act as an enzyme inhibitor or receptor modulator, influencing pathways involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various derivatives, this compound demonstrated significant activity against several bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli15.0
Candida albicans10.0

These results indicate its potential as an effective antimicrobial agent.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites on these targets, modulating their activity and influencing various biochemical pathways.

Case Studies and Comparative Analysis

A comparative analysis with similar compounds reveals the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
N-(6-chloro-pyridin-2-yloxy)-benzamideContains a chloro-substituted pyridineModerate anticancer
N-(1,3,4-thiadiazol-2-yloxy)-furan derivativesThiadiazole ring presentAntimicrobial

This compound stands out due to its unique structural features that enhance its biological interactions, making it a valuable candidate for further drug development.

Q & A

Q. Key considerations :

  • Solvent choice (DMF, dichloromethane) impacts reaction efficiency.
  • Temperature control (reflux vs. room temperature) affects yield and side-product formation.

Advanced: How can researchers optimize the yield of this compound when scaling up from milligram to gram quantities?

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to balance cost and efficiency. highlights Pd-mediated couplings achieving 39–75% yields in thiazole derivatives .
  • Purification : Use flash chromatography with gradients (e.g., hexane/EtOAc to DCM/MeOH) to isolate intermediates. HPLC (98–99% purity) is critical for final product validation .
  • Reaction monitoring : Employ TLC or LC-MS to identify byproducts early. For example, reports sulfur elimination during cyclization, requiring iodine/triethylamine to stabilize intermediates .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • 1H/13C NMR : Assign peaks for furan (δ 6.3–7.5 ppm), pyridine (δ 8.0–9.0 ppm), and thiazole (δ 7.5–8.5 ppm). uses 13C NMR to confirm carbonyl carbons (δ 165–170 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₂N₃O₂S: 294.0648) .
  • IR : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in biological activity data for structurally similar thiazole carboxamides?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, shows that trifluoromethyl groups enhance lipophilicity and metabolic stability in analogs .
  • Crystallography : Resolve stereochemical ambiguities. used X-ray crystallography to confirm the isoxazole-thiazole orientation in a related compound .
  • Dose-response studies : Test activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects. reports varying antifungal IC₅₀ values (2–20 µM) for substituted thiazolidinones .

Basic: What are the common challenges in purifying this compound, and how are they addressed?

  • Byproduct removal : Silica gel chromatography separates unreacted amines or coupling agents. achieved 64–74% yields via stepwise crystallization .
  • Solubility issues : Use polar aprotic solvents (DMF, DMSO) for recrystallization. reports using ethanol/water mixtures for optimal crystal growth .

Advanced: How do electronic effects of substituents on the furan ring influence the reactivity of this compound in cross-coupling reactions?

  • Electron-withdrawing groups (EWGs) : Deactivate the furan ring, slowing Suzuki coupling. notes that bromo-substituted furans require higher temperatures (80–100°C) .
  • Steric hindrance : Bulky substituents (e.g., 2,6-dichlorophenyl) reduce coupling efficiency. shows 37–60% yields for hindered analogs .

Basic: What computational methods support the design of this compound derivatives?

  • Docking studies : Use software like AutoDock to predict binding to target proteins (e.g., kinase inhibitors). highlights trifluoromethyl groups improving docking scores for receptor modulation .
  • DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Advanced: How can researchers validate the metabolic stability of this compound in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. emphasizes trifluoromethyl groups reducing CYP450-mediated degradation .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction. High binding (>90%) may limit bioavailability .

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